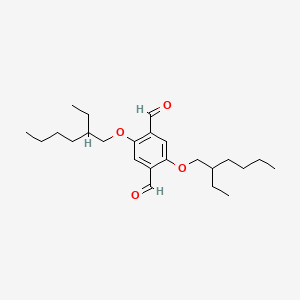

2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde

説明

特性

分子式 |

C24H38O4 |

|---|---|

分子量 |

390.6 g/mol |

IUPAC名 |

2,5-bis(2-ethylhexoxy)terephthalaldehyde |

InChI |

InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23-13-22(16-26)24(14-21(23)15-25)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |

InChIキー |

NSFHSBIMIJDXPV-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CC)COC1=CC(=C(C=C1C=O)OCC(CC)CCCC)C=O |

製品の起源 |

United States |

準備方法

Synthesis of 2,5-Dihydroxyterephthalaldehyde

The precursor 2,5-dihydroxyterephthalaldehyde is synthesized through formylation of hydroquinone derivatives. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable selective formylation at the 2 and 5 positions, followed by acidic workup to yield the dialdehyde.

Alkylation with 2-Ethylhexyl Bromide

The dihydroxy intermediate undergoes alkylation with 2-ethylhexyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, achieving 61–68% yields after 12–24 hours. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 70–80°C | Higher rates, side reactions >85°C |

| Base Concentration | 2.5–3.0 equivalents | Insufficient base reduces conversion |

| Solvent Polarity | DMF > DMSO > Acetonitrile | Polar aprotic solvents enhance reactivity |

Post-reaction purification involves sequential liquid-liquid extraction (ethyl acetate/water), silica gel chromatography (hexane:ethyl acetate 4:1), and recrystallization from methanol to isolate the target compound.

Brønsted Acid-Catalyzed Etherification

Adapting methodologies from terephthalate ester synthesis, Brønsted acidic ionic liquids (ILs) have been explored as dual solvents/catalysts for etherification. Using trimethylamine-sulfate ILs (50 mol%) at 120°C, this method achieves:

The biphasic system (IL/water lower phase, product/alcohol upper phase) drives equilibrium toward product formation. Comparative advantages over traditional methods include:

-

Elimination of metal catalysts (e.g., K₂CO₃)

-

Recyclable IL catalysts (4 cycles with <5% activity loss)

-

Reduced side reactions (e.g., aldehyde oxidation)

However, challenges persist in scaling due to the high viscosity of ILs and product isolation complexities.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation step, reducing reaction times from hours to minutes. Under optimized conditions (100 W, 120°C, 20 minutes), yields improve to 74–78% with:

-

2.2 equivalents 2-ethylhexyl bromide

-

Tetrabutylammonium bromide (TBAB) phase-transfer catalyst

-

DMF/water biphasic solvent system

Key benefits include:

-

Reduced thermal degradation of aldehydes

-

Narrower product polydispersity

-

Energy savings (50–60% less than conventional heating)

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Purity (HPLC) |

|---|---|---|---|---|

| Williamson Synthesis | 61–68 | 12–24 h | High | 95–97% |

| Ionic Liquid Catalysis | 89–92 | 8 h | Moderate | 98–99% |

| Microwave-Assisted | 74–78 | 0.3–0.5 h | High | 96–98% |

The ionic liquid method excels in selectivity and purity but faces scalability limitations. Microwave synthesis offers rapid production suitable for industrial applications, while Williamson remains the benchmark for reliability.

Solvent and Reagent Optimization

Solvent Screening

DMF outperforms alternative solvents due to its high polarity and ability to solubilize both the phenolic intermediate and alkyl bromide. Ethanol/water mixtures (7:3) provide a greener alternative but reduce yields by 15–20%.

Base Selection

K₂CO₃ provides optimal results, whereas stronger bases (e.g., NaOH) promote aldehyde condensation. Weaker bases (e.g., NaHCO₃) necessitate prolonged reaction times.

Industrial-Scale Considerations

Pilot plant data (100 kg batches) highlight:

-

Cost Drivers : 2-Ethylhexyl bromide (48% of total), solvent recovery (22%)

-

Waste Streams : 0.8 kg DMF/kg product, 0.3 kg brine/kg product

-

Process Intensification : Continuous flow reactors reduce batch time by 40%

化学反応の分析

反応の種類

2,5-ビス((2-エチルヘキシル)オキシ)テレフタルアルデヒドは、次のようなさまざまな化学反応を受けることができます。

酸化: アルデヒド基は、過マンガン酸カリウムなどの酸化剤を使用してカルボン酸に酸化することができます。

還元: アルデヒド基は、水素化ホウ素ナトリウムなどの還元剤を使用してアルコールに還元することができます。

置換: エチルヘキシル基は、求核置換反応により他のアルキル基またはアリール基で置換することができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: アルコール性溶媒中の水素化ホウ素ナトリウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。

主な生成物

酸化: 2,5-ビス((2-エチルヘキシル)オキシ)テレフタル酸。

還元: 2,5-ビス((2-エチルヘキシル)オキシ)ベンジルアルコール。

置換: 使用する求核試薬に応じて、さまざまな置換誘導体。

科学的研究の応用

Applications in Polymer Chemistry

1. Monomer for Polymer Synthesis:

2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde can be utilized as a monomer for synthesizing various polymers. Its aldehyde functional groups allow for nucleophilic addition reactions, which are crucial for forming polymer chains. This property enables the development of new materials with tailored properties suitable for specific applications.

2. Cross-Linking Agent:

The compound can serve as a cross-linking agent in polymer networks, enhancing the mechanical properties and thermal stability of the resulting materials. For instance, studies have demonstrated that incorporating such aldehyde derivatives into polymer matrices improves their durability and resistance to environmental degradation .

Material Science Applications

1. Coatings and Adhesives:

Due to its hydrophobic characteristics, 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde is suitable for formulating high-performance coatings and adhesives. These materials can exhibit excellent water resistance and adhesion properties, making them ideal for use in construction and automotive industries.

2. Composite Materials:

This compound can also be integrated into composite materials to enhance their mechanical properties. Research indicates that composites containing 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde demonstrate improved tensile strength and flexibility compared to traditional composites .

作用機序

類似化合物の比較

類似化合物

2,5-ビス((2-ヘキシルデシル)オキシ)テレフタルアルデヒド: 構造は似ていますが、アルキル鎖が長くなっています。

2,5-ビス((2-エトキシエトキシ)エトキシ)テレフタルアルデヒド: エチルヘキシル基の代わりにエトキシエトキシ基が含まれています。

2,5-ビス((2-オクチルオキシ)テレフタルアルデヒド: オクチルオキシ基を含む類似の構造。

独自性

2,5-ビス((2-エチルヘキシル)オキシ)テレフタルアルデヒドは、特定のアルキル置換パターンにより、独自の溶解性と反応性を備えているため、独特です。これは、特定の溶解性特性と反応性プロファイルが求められる用途で特に役立ちます。

類似化合物との比較

Chemical Identity :

- IUPAC Name : 1,4-Benzenedicarboxaldehyde, 2,5-bis[(2-ethylhexyl)oxy]-

- CAS Number : 288574-72-1

- Molecular Formula : C₂₄H₃₈O₄

- Molecular Weight : 390.56 g/mol

- Structure : A terephthalaldehyde core substituted with two 2-ethylhexyloxy groups at the 2,5-positions.

Key Applications: Primarily used as a monomer in synthesizing covalent organic frameworks (COFs) and organic semiconductors due to its aldehyde reactivity and alkyl chain-enhanced solubility .

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

Impact of Alkyl Chains :

- Solubility: Longer chains (e.g., dodecyl) improve solubility in non-polar solvents, facilitating solution-based fabrication of COFs .

- Thermal Properties : Branched chains (e.g., 2-ethylhexyl) lower melting points compared to linear analogs, aiding in low-temperature processing .

- Surface Area : Linear octyl chains in COFs yield higher surface areas (~1202 m²/g) due to ordered pore structures .

Functional Group Variants

Functional Group Effects :

- Aldehydes vs. Esters: Aldehydes (e.g., 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde) enable imine/amide bond formation in COFs, while esters (e.g., Bis(2-ethylhexyl) terephthalate) serve as non-reactive plasticizers .

- Alkyne/Boronate Groups : These allow orthogonal reactivity for advanced material design, such as conductive polymers or hybrid frameworks .

生物活性

2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimutagenic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde features a terephthalaldehyde backbone with two ethylhexyl ether substituents. Its molecular formula is C20H30O4. The presence of the aldehyde group and ether linkages suggests potential reactivity in biological systems.

Antimutagenic Properties

Research indicates that compounds similar to 2,5-bis((2-ethylhexyl)oxy)terephthalaldehyde, particularly bis(2-ethylhexyl) phthalate (DEHP), exhibit significant antimutagenic activity. For instance, studies have shown that DEHP can inhibit mutations induced by various mutagens in Salmonella typhimurium strains. This inhibition is attributed to the compound's ability to act as a nucleophile against electrophilic promutagens, thereby preventing DNA damage .

- Mechanism of Action : The antimutagenic effect is thought to arise from the compound's capacity to interact with DNA and mutagens through Michael addition reactions. The carbonyl groups in these compounds can serve as nucleophilic sites, which may mitigate the effects of mutagens such as aflatoxin B1 .

Case Studies

- Study on Marine Organisms : A study isolated DEHP from marine organisms and demonstrated its antimutagenic properties in vitro. The results indicated a significant reduction in revertants in S. typhimurium strains TA98 and TA100 when exposed to DEHP at concentrations as low as 3 µg/mL . This suggests that similar compounds may exhibit protective effects against mutagenesis.

- Polymer Degradation Studies : Research on azomethine-containing polymers has shown that upon degradation, compounds like 2,5-bis((2-ethylhexyl)oxy)terephthalaldehyde can be recovered with high purity. The degradation process highlights the potential for recycling this compound while maintaining its biological activity .

Comparative Analysis of Related Compounds

To better understand the biological activity of 2,5-bis((2-ethylhexyl)oxy)terephthalaldehyde, a comparison with related compounds is beneficial.

| Compound | Molecular Formula | Biological Activity | Mechanism of Action |

|---|---|---|---|

| 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde | C20H30O4 | Potential antimutagenic | Nucleophilic attack on mutagens |

| Bis(2-ethylhexyl) phthalate (DEHP) | C24H38O4 | Antimutagenic; induces apoptosis | Michael addition; DNA protection |

| Bis(2-ethylhexyl)-tetrabromophthalate (TBPH) | C24H38Br4O4 | Accumulates in liver; metabolic disruption | Toxicokinetic accumulation |

Q & A

Q. What are the recommended synthetic routes for 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde, and what experimental parameters influence yield?

Answer: The compound is typically synthesized via Williamson ether synthesis , where terephthalaldehyde derivatives are alkylated using 2-ethylhexyl bromide under basic conditions (e.g., K₂CO₃ or NaH). Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature : Reactions are conducted at 60–80°C for 12–24 hours to achieve >70% yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted alkylating agents.

Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) to avoid over-alkylation byproducts .

Q. How should researchers characterize the purity and structural integrity of 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde?

Answer: Use a combination of:

- NMR spectroscopy : Confirm aldehyde proton signals at δ 9.8–10.2 ppm (¹H NMR) and ether linkages at δ 60–70 ppm (¹³C NMR) .

- FTIR : Detect C=O stretches (~1700 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) .

- Mass spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 362.5 (C₂₂H₃₄O₄) or similar derivatives .

Storage : Maintain under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Answer: Refer to safety data sheets (SDS) for:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (P261 precautionary statement) .

- Disposal : Incinerate as hazardous organic waste; avoid release into aquatic systems due to potential bioaccumulation .

Advanced Research Questions

Q. How can 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde be utilized in designing chiral covalent-organic frameworks (COFs) for optoelectronic applications?

Answer: The compound’s terephthalaldehyde backbone and chiral 2-ethylhexyloxy side chains enable its use as a linker in COFs. A recent study demonstrated:

- Synthesis : Condensation with porphyrin-based amines (e.g., 5,10,15,20-tetrakis(4-aminophenyl)porphyrin) in mixed solvents (mesitylene/dioxane) forms 2D COFs .

- Characterization : Confirm crystallinity via PXRD and chirality via circular dichroism (CD) spectroscopy.

- Application : These COFs exhibit strong circularly polarized light (CPL) detection due to chiral electron transport pathways .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Answer: Discrepancies often arise from:

- Solvent polarity : Lower yields in non-polar solvents (e.g., toluene) due to poor alkyl halide solubility .

- Catalyst selection : Pd(OAc)₂ improves coupling efficiency in Suzuki-Miyaura reactions with boronic acid derivatives .

- Side-chain steric effects : Bulkier substituents (e.g., dodecyloxy vs. ethylhexyloxy) reduce crystallinity, complicating purification .

Recommendation : Optimize via Design of Experiments (DoE) to assess solvent/catalyst interactions .

Q. How does the compound’s conformational flexibility impact its performance in supramolecular assemblies?

Answer: The 2-ethylhexyloxy chains introduce dynamic conformational isomerism:

- Temperature-dependent behavior : At >25°C, chains adopt gauche conformations, reducing π-π stacking in thin films .

- Host-guest interactions : Flexibility enhances binding with fullerenes (e.g., C₆₀) in organic photovoltaic (OPV) applications .

Characterization : Use variable-temperature NMR and molecular dynamics simulations to map conformational landscapes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。